g-PPT, 20(S)-APPT
Description
20(S)-Protopanaxatriol, also known as g-PPT, is a dammarane-type tetracyclic triterpenoid. It is an aglycone of ginsenosides, which are compounds found in the roots of Panax ginseng. This compound has been extensively studied for its potential medicinal properties, including anti-inflammatory and anti-cancer effects .
Properties
Molecular Formula |
C30H52O4 |
|---|---|
Molecular Weight |
476.7 g/mol |
IUPAC Name |
(3S,6S,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25?,27+,28-,29+,30-/m0/s1 |
InChI Key |
SHCBCKBYTHZQGZ-GPTSGRCOSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H](C4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
20(S)-Protopanaxatriol can be synthesized through the hydrolysis of ginsenosides. The process involves the use of acidic or enzymatic hydrolysis to remove the sugar moieties from ginsenosides, resulting in the formation of the aglycone, 20(S)-Protopanaxatriol .
Industrial Production Methods
Industrial production of 20(S)-Protopanaxatriol typically involves the extraction of ginsenosides from Panax ginseng followed by hydrolysis. The extraction process may use solvents such as ethanol or methanol, and the hydrolysis can be carried out using acids or specific enzymes that target the glycosidic bonds .
Chemical Reactions Analysis
Key Reaction Types in Organic Chemistry
While the specific reactions of g-PPT and 20(S)-APPT are undocumented in the sources, analogous transformations for related organic compounds include:
Nucleophilic Substitution
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Observed in alkyl halides and carbonyl-containing molecules (e.g., Grignard reagent formation, Biginelli condensations) .
-
Example: Attack by water or alcohols on carbocations to form alcohols/ethers, as seen in β-hydroxy ketone intermediates .
Cross-Coupling Reactions
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Palladium- or cobalt-catalyzed couplings (e.g., Suzuki, Negishi) for C–C bond formation .
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Kinetic studies highlight first-order dependencies on catalysts and substrates in such reactions .
Acylation and Post-Translational Modifications
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Protein acylation (e.g., acetylation, succinylation) regulates enzyme activity and protein stability .
-
Acetyl-CoA and succinyl-CoA are common acyl donors in biological systems .
Reaction Optimization Insights
Modern techniques for reaction optimization include:
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Kinetic Modeling : Determines rate constants and activation energies (e.g., second-order vs. first-order dependencies) .
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Automated High-Throughput Screening : Identifies optimal catalysts/solvents for multicomponent reactions (e.g., microwave-assisted synthesis of dihydropyrimidinones) .
Limitations of Available Data
-
Nomenclature Ambiguity : "g-PPT" and "20(S)-APPT" may refer to proprietary or niche compounds not indexed in academic literature.
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Structural Analogs : If these compounds are saponins (e.g., ginsenosides), hydrolysis, glycosylation, or oxidation reactions might apply, but direct evidence is absent in the sources.
Recommended Next Steps
To address the query effectively, consult:
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Specialized Databases : Reaxys, SciFinder, or PubChem for structural and reaction data.
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Primary Literature : Recent journals (e.g., Journal of Natural Products, Organic Letters) for phytochemical studies.
Scientific Research Applications
20(S)-Protopanaxatriol has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: It is studied for its effects on cellular processes, including its role in modulating lipid metabolism and its anti-inflammatory properties.
Mechanism of Action
20(S)-Protopanaxatriol exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
20(S)-Protopanaxatriol is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other ginsenoside aglycones such as:
20(S)-Protopanaxadiol: Another aglycone of ginsenosides with similar but distinct biological activities.
Ginsenoside Rg3: A ginsenoside with anti-cancer properties, but with different molecular targets and mechanisms of action.
Q & A
Q. How to design a robust dose-response study for g-PPT in metabolic syndrome models?
Q. What are best practices for ensuring reproducibility in studies on 20(S)-APPT’s DNA repair mechanisms?
- Methodological Answer : Share raw data (e.g., comet assay images) via public repositories like Figshare. Pre-register protocols on platforms like OSF and use blinded analysis to reduce observer bias .
Literature & Knowledge Gaps
Q. How to systematically identify understudied applications of g-PPT in non-cancer contexts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
